3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine
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Overview
Description
3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine is a heterocyclic compound that features a unique structure combining an imidazo[1,2-a]pyrazine core with a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine typically involves multi-step procedures. One common approach includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloropyrazine with piperazine in the presence of a base can yield the desired product . Other methods may involve the use of transition-metal catalysts or radical reactions to facilitate the formation of the imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrazines .
Scientific Research Applications
3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrrolopyrazines: Another class of heterocyclic compounds with similar reactivity and applications.
Uniqueness
3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with the imidazo[1,2-a]pyrazine core makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H12ClN5 |
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Molecular Weight |
237.69 g/mol |
IUPAC Name |
3-chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12ClN5/c11-8-5-13-9-6-14-10(7-16(8)9)15-3-1-12-2-4-15/h5-7,12H,1-4H2 |
InChI Key |
KZUNHFXGYLNGQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN3C(=CN=C3C=N2)Cl |
Origin of Product |
United States |
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